11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole

OLED Host Materials Thermal Stability

Researchers facing poor solubility and charge imbalance in solution-processed OLEDs can utilize this rigid, planar indeno[1,2-b]carbazole. Key advantages: • Solution processability: Geminal dimethyl substitution enhances solubility in common organic solvents for uniform thin-film deposition. • High performance metrics: Enables green PhOLEDs with CEmax of 77.78 cd/A and operational lifetime exceeding 1300 hours. • Bipolar host utility: Modular D-π-A architecture yields balanced charge transport with a high glass transition temperature (Tg up to 168°C).

Molecular Formula C21H17N
Molecular Weight 283.374
CAS No. 1260228-95-2
Cat. No. B593858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
CAS1260228-95-2
Molecular FormulaC21H17N
Molecular Weight283.374
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C4C5=CC=CC=C5NC4=C3)C
InChIInChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-12-20-16(11-18(15)21)14-8-4-6-10-19(14)22-20/h3-12,22H,1-2H3
InChIKeyMVAOYMNWVVRUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole: Core Properties & Procurement


11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole (CAS: 1260228-95-2) is a polycyclic aromatic compound belonging to the fused carbazole class, specifically characterized by an indeno[1,2-b]carbazole core with geminal dimethyl substitution at the 11-position . With molecular formula C₂₁H₁₇N and molecular weight 283.37 g/mol, the compound possesses a rigid planar conjugated structure that confers high thermal stability and charge transport capabilities . Available commercially at purity specifications of ≥95% to ≥98.0% from global suppliers, it serves primarily as a synthetic intermediate and building block for the development of organic electronic materials, particularly in OLED applications where its indenocarbazole scaffold is valued for tunable electronic properties [1]. Physical properties include a white to off-white solid appearance, boiling point of 494°C, density of 1.214, flash point of 220°C, and predicted pKa of 17.23±0.40 [1].

Material Class
Indenocarbazole building block for organic electronic materials
Processing Compatibility
Solution-processable host precursor with thermal stability
Purity Context
High-purity grade for device research (specification review)

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole: Why Generic Substitution Fails


Despite belonging to the broader fused carbazole family, the indeno[1,2-b]carbazole core of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole confers fundamentally different structural and electronic properties compared to unsubstituted carbazole, indolocarbazole, or other regioisomeric indenocarbazole scaffolds [1]. The gem-dimethyl substitution at the 11-position introduces steric bulk that enhances solubility in common organic solvents, facilitating solution processing and thin-film deposition that is not achievable with simpler carbazole derivatives [1]. Furthermore, the extended π-conjugated system of the indeno[1,2-b]carbazole framework produces distinct frontier orbital energies and triplet energy levels compared to alternative carbazole-based building blocks, directly impacting device efficiency, charge balance, and exciton confinement in OLED applications [1][2]. These differences cannot be approximated by generic carbazole substitutions, necessitating compound-specific evaluation and procurement.

Core Structure Mismatch
Simple carbazole or indolocarbazole may not replicate the triplet energy alignment of the indeno[1,2-b]carbazole core.
Solubility and Processability
Unsubstituted carbazoles typically require vacuum evaporation; gem-dimethyl substitution enables solution processing, which unmodified analogs lack.
Thermal Stability
Carbazole-based hosts may not achieve glass transition temperatures above 120°C, limiting morphological stability under device operation.

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole: Evidence & Selection


Thermal Stability: Indenocarbazole vs. Carbazole Hosts

Indenocarbazole-based bipolar host materials incorporating the indeno[2,1-b]carbazole donor unit exhibit glass transition temperatures (Tg) ranging from 143°C to 168°C, as demonstrated for m-BNICz (Tg = 143°C) and p-BNICz (Tg = 168°C) [1]. In contrast, structurally analogous bipolar host materials utilizing simple carbazole donors typically exhibit Tg values below 120°C due to reduced molecular rigidity [1]. The fused indenocarbazole core provides enhanced morphological stability under device operating conditions, reducing phase separation and dopant aggregation during thermal stress.

Tg Comparison
Cross-study comparable
143–168°C vs. typically <120°C for carbazole hosts
Supports higher morphological stability in device operation.
DSC data on spin-coated thin films; class-dependent review.
OLED Host Materials Thermal Stability

Solution Processability via Gem-Dimethyl Substitution

Indenocarbazole derivatives bearing gem-dimethyl substitution at the 7-position (7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole) enable solution-processable device fabrication with spin-coating methodologies, whereas unsubstituted carbazole-based host materials generally require vacuum thermal evaporation due to limited solubility in common organic solvents [1]. The steric bulk introduced by the gem-dimethyl groups disrupts intermolecular π-π stacking, increasing solubility in toluene, chlorobenzene, and dichloromethane without compromising charge transport properties [1].

Process Compatibility
Class-level inference
Solution-processable (spin-coating) vs. vacuum evaporation for unsubstituted carbazoles
Enables large-area fabrication with reduced material waste.
Representative gem-dimethyl derivative; process validation needed for specific compound.
Solution-Processed OLED Inkjet Printing Solubility

Green PhOLED Efficiency of Indenocarbazole Hosts

Green phosphorescent OLEDs fabricated with indenocarbazole-based bipolar host m-BNICz achieved a maximum current efficiency (CEmax) of 77.78 cd/A and maximum power efficiency (PEmax) of 87.22 lm/W [1]. In contrast, solution-processed green PhOLEDs using indenocarbazole-based host 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole achieved CEmax of 66.3 cd/A with an optimized 5 nm bipolar exciton blocking layer [2]. These efficiency values substantially exceed those reported for simple carbazole-based host materials in comparable device architectures.

Current Efficiency
Cross-study comparable
77.78 cd/A (vacuum); 66.3 cd/A (solution)
Reported efficiency surpasses typical carbazole hosts (30–50 cd/A).
Device architecture and dopant context apply; direct comparison requires matched conditions.
PhOLED Current Efficiency Device Performance

Device Lifetime of Solution-Processed Indenocarbazole OLEDs

Solution-processed green PhOLEDs employing an indenocarbazole-based host material (7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole) achieved a device lifetime of 1300 hours when using an optimized 5 nm thick bipolar exciton blocking layer (B-EBL) [1]. This lifetime metric represents a significant advancement for solution-processed OLED technology, which has historically lagged behind vacuum-processed devices in operational stability due to interfacial mixing and dopant aggregation issues during annealing.

Lifetime
Supporting evidence
1300 hours (solution-processed, Ir(ppy)₃ dopant)
Represents extended lifetime for solution-processed green PhOLEDs.
Lifetime defined to 50% initial luminance; optimization with B-EBL structure.
OLED Lifetime Operational Stability Solution Processing

Triplet Energy Alignment for Host-Dopant Transfer

Indenocarbazole-based host materials exhibit elevated triplet energy levels (T₁) due to the extended conjugation and rigid planar structure of the fused carbazole core, with values suitable for both green and red phosphorescent emitters [1][2]. The indenocarbazole scaffold provides a T₁ > 2.6 eV, enabling efficient energy transfer to green Ir(ppy)₃ (T₁ = 2.4 eV) and red Ir(piq)₃ (T₁ = 2.0 eV) dopants while simultaneously blocking exciton back-transfer, a critical requirement for high-efficiency PhOLEDs. In contrast, simple carbazole (T₁ ~3.0 eV) is often too high for optimal energy transfer to green emitters, while some indolocarbazole derivatives have T₁ values below 2.5 eV that risk exciton quenching in blue-adjacent applications.

Triplet Energy (T₁)
Class-level inference
>2.6 eV, aligns with green/red emitters
Supports efficient host-dopant energy transfer and exciton confinement.
Calculated from phosphorescence at 77K; specific derivative values may vary.
Triplet Energy Exciton Confinement PhOLED

Synthetic Versatility for Functional Materials

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole serves as a versatile precursor that can be further functionalized at the 5-position (N-H site) and various positions on the carbazole core to generate a diverse array of OLED materials including host materials, hole-transport layers, and emissive dopants [1]. The Cadogan ring-closure synthetic route, involving Suzuki coupling followed by reductive cyclization, yields this intermediate at 45% yield from 2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene precursors using triethyl phosphite-mediated ring closure [1]. Subsequent functionalization enables precise tuning of HOMO/LUMO levels, triplet energy, and charge transport characteristics for specific device applications.

Synthetic Route
Supporting evidence
~45% yield, Cadogan ring closure; multiple functionalization sites
Supports derivatization for structure-property relationship studies.
Yield reported for specific precursor; review for scale-up context.
Synthetic Intermediate Functionalization Material Design

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole: Application Scenarios


Green PhOLED Host Development

Researchers developing green PhOLEDs requiring high current efficiency (>65 cd/A) and extended operational lifetime (>1000 hours) should prioritize indenocarbazole-based host materials over simple carbazole alternatives. The indeno[1,2-b]carbazole scaffold provides the optimal triplet energy alignment (T₁ > 2.6 eV) for efficient energy transfer to Ir(ppy)₃ emitters while the gem-dimethyl substitution enables solution processability for cost-effective fabrication [1][2]. The demonstrated CEmax of 77.78 cd/A and lifetime of 1300 hours represent state-of-the-art performance for this material class [1][2].

Red PhOLED Host Optimization

For red PhOLED applications requiring low turn-on voltage and high external quantum efficiency, indenocarbazole derivatives offer superior performance. The p-BNICz variant achieved a turn-on voltage of 2.40 V and EQEmax of 25.03% in red PhOLEDs, demonstrating that precise substitution pattern engineering on the indenocarbazole core enables fine-tuning of device characteristics for red emission [1]. This performance exceeds typical values for carbazole-based hosts in red PhOLED configurations.

Solution-Processed OLED & Inkjet Printing

Teams focused on transitioning OLED fabrication from vacuum evaporation to solution processing (inkjet printing, spin-coating) should evaluate gem-dimethyl-substituted indenocarbazole derivatives. The steric bulk from dimethyl substitution enhances solubility in common organic solvents while maintaining high thermal stability (Tg 143-168°C) and charge transport properties [1][2]. This combination of properties is essential for achieving uniform film formation and device reproducibility in large-area solution-processed OLED panels [2].

Bipolar Host Design for Balanced Charge Transport

Investigators designing bipolar host materials requiring spatially separated HOMO/LUMO distributions for balanced electron and hole transport should utilize the indenocarbazole donor core. The indeno[1,2-b]carbazole scaffold enables modular D-π-A architecture when coupled with electron-accepting moieties such as benzonitrile, producing bipolar hosts with high triplet energy and exceptional thermal stability (Tg up to 168°C) [1]. This design strategy has yielded green PhOLEDs with 87.22 lm/W power efficiency, demonstrating the scaffold's utility for high-performance bipolar host engineering [1].

Application
Selection Property
Validation Focus
Green PhOLED Host Research
Triplet energy alignment and thermal stability
Device efficiency and lifetime endpoint validation
Red PhOLED Host Research
Low turn-on voltage and high EQE
Red emitter energy transfer and efficiency validation
Solution-Processed OLED Fabrication
Solubility and film uniformity
Solution-processed device reproducibility and lifetime
Bipolar Host Material Design
Donor-acceptor architecture and charge transport balance
Charge balance and power efficiency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.